ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.68 g/mol. This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in various fields due to their diverse biological and chemical properties.
Preparation Methods
The synthesis of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate typically involves the reaction of 2-chloro-6-isopropylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include nucleophiles for substitution, acids or bases for hydrolysis, and reducing agents for reduction. Major products formed from these reactions include substituted pyrimidine derivatives, carboxylic acids, and alcohols.
Scientific Research Applications
ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Pyrimidine derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Pyrimidine-based compounds are used in the development of pharmaceuticals for treating various diseases such as cancer and viral infections.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate depends on its specific application. In biological systems, pyrimidine derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
ethyl 2-chloro-6-(propan-2-yl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
2-chloro-4,6-dimethylpyrimidine: Similar in structure but with different substituents, leading to different chemical and biological properties.
2-chloro-4,6-diphenylpyrimidine: Contains phenyl groups instead of isopropyl, affecting its reactivity and applications.
The uniqueness of ethyl 2-chloro-6-isopropylpyrimidine-4-carboxylate lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 2-chloro-6-propan-2-ylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-4-15-9(14)8-5-7(6(2)3)12-10(11)13-8/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXZQLGCALRLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.